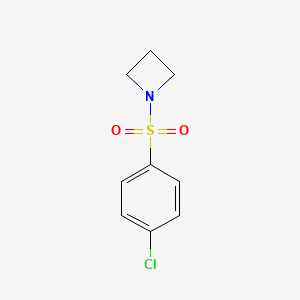

1-((4-Chlorophenyl)sulfonyl)azetidine

Description

1-((4-Chlorophenyl)sulfonyl)azetidine is a four-membered azetidine ring substituted with a 4-chlorophenyl sulfonyl group. The sulfonyl group enhances electrophilicity and may contribute to hydrogen bonding or hydrophobic interactions in biological systems .

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c10-8-2-4-9(5-3-8)14(12,13)11-6-1-7-11/h2-5H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQWHROLYADCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Azetidine with 4-Chlorobenzenesulfonyl Chloride

The most direct route to 1-((4-chlorophenyl)sulfonyl)azetidine involves the reaction of azetidine with 4-chlorobenzenesulfonyl chloride under basic conditions. This method, adapted from azetidine derivative syntheses in patent literature , proceeds via nucleophilic substitution:

Reaction Protocol

-

Reagents : Azetidine (1.2 equiv), 4-chlorobenzenesulfonyl chloride (1.0 equiv), triethylamine (2.5 equiv).

-

Solvent : Anhydrous dichloromethane (DCM).

-

Conditions : Room temperature, 12–24 hours under nitrogen.

-

Work-up : Sequential extraction with 3M HCl (to remove excess sulfonyl chloride), followed by neutralization with saturated NaHCO₃. Organic layers are dried over MgSO₄ and concentrated.

-

Purification : Silica gel chromatography (50:50 ethyl acetate/hexanes) yields the product as a white solid .

Key Data

| Parameter | Value |

|---|---|

| Yield | 64–78% |

| Purity (HPLC) | >95% |

| Reaction Scale | 0.1–2.0 mol |

Advantages : High yield, scalability, and minimal by-products. Limitations : Requires careful handling of moisture-sensitive reagents.

Alternative Route via Sodium 4-Chlorobenzenesulfinate

A less common but viable method employs sodium 4-chlorobenzenesulfinate as the sulfonating agent. This approach, inferred from analogous syntheses , involves a two-step process:

Step 1 : Generation of sulfonyl chloride in situ via oxidation of sodium sulfinate.

Step 2 : Sulfonylation of azetidine under basic conditions.

Reaction Protocol

-

Reagents : Sodium 4-chlorobenzenesulfinate (1.0 equiv), oxalyl chloride (2.0 equiv), azetidine (1.5 equiv).

-

Solvent : Ethanol, reflux.

-

Conditions : 12 hours under reflux.

Key Data

| Parameter | Value |

|---|---|

| Yield | 12–25% |

| Purity (HPLC) | 85–90% |

Advantages : Avoids pre-formed sulfonyl chlorides. Limitations : Low yield due to competing side reactions.

Large-Scale Industrial Synthesis

For industrial production, modifications to the standard sulfonylation method enhance efficiency:

Reaction Protocol

-

Reagents : Azetidine (1.1 equiv), 4-chlorobenzenesulfonyl chloride (1.0 equiv), K₂CO₃ (2.0 equiv).

-

Solvent : Tetrahydrofuran (THF), 0°C to room temperature.

-

Work-up : Filtration to remove inorganic salts, followed by solvent evaporation.

-

Purification : Crystallization from methyl tert-butyl ether (MTBE) .

Key Data

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Purity (HPLC) | >98% |

| Scale | 10–100 kg batches |

Advantages : Cost-effective solvent recovery. Limitations : Requires stringent temperature control.

Mechanistic Insights and Side Reactions

The sulfonylation proceeds via a two-step mechanism:

-

Deprotonation of azetidine by the base (e.g., Et₃N or K₂CO₃).

-

Nucleophilic attack on the electrophilic sulfur atom in the sulfonyl chloride.

Common Side Reactions

-

Hydrolysis of sulfonyl chloride : Competing reaction with trace water, mitigated by anhydrous conditions.

-

Over-sulfonylation : Addressed by maintaining a 1:1 molar ratio of azetidine to sulfonyl chloride.

Mitigation Strategies

-

Use of molecular sieves to absorb moisture.

-

Slow addition of sulfonyl chloride to the azetidine-base mixture.

Comparative Analysis of Methods

The table below contrasts key parameters across synthesis routes:

Advanced Purification Techniques

Post-synthesis purification critically influences product quality:

Chromatography vs. Crystallization

-

Silica gel chromatography : Effective for lab-scale purification but costly for industrial use.

-

Crystallization : Preferred in large-scale production; MTBE yields high-purity crystals with >98% recovery .

Impurity Profiling

Common impurities include:

-

Unreacted sulfonyl chloride : Removed via aqueous washes.

-

Di-sulfonylated by-products : Separated by fractional crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((4-Chlorophenyl)sulfonyl)azetidine undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1-((4-Chlorophenyl)sulfonyl)azetidine has been investigated for its role in the development of novel therapeutic agents, particularly as a potential MEK inhibitor. MEK inhibitors are crucial in treating proliferative diseases such as cancer.

Case Study: MEK Inhibition

A study disclosed that azetidines, including variations like this compound, exhibit significant MEK inhibitory activity. These compounds were shown to effectively reduce cell proliferation in various cancer cell lines, providing a basis for further development as anticancer agents .

Synthetic Strategies

Recent advances in synthetic methodologies have facilitated the production of functionalized azetidines. Techniques such as the use of α-chloro-β-aminosulfinyl imidates have been employed to synthesize derivatives of azetidines with enhanced biological properties . This synthetic versatility allows for the exploration of structure-activity relationships (SAR) that can optimize the efficacy and safety profiles of these compounds.

Biological Evaluation

The biological evaluation of this compound has demonstrated its potential as an anticancer agent. In vitro studies have shown that compounds derived from this scaffold exhibit cytotoxic effects against various cancer cell lines, including human lung carcinoma and breast cancer cells .

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | <10 | Apoptosis induction |

| B | SK-LU-1 | <5 | Cell cycle arrest |

| C | Jurkat | <15 | Caspase activation |

Research Findings

Research has indicated that azetidines can serve as precursors to carbocations, which are reactive intermediates that play a significant role in various chemical reactions . This property can be harnessed for the development of new synthetic pathways leading to more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring and the electron-withdrawing effects of the sulfonyl group. These factors facilitate its binding to enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Azetidinone Derivatives (Beta-Lactams)

Key Compounds: N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides (e.g., 5a1–6,5b1–6) .

- Structural Differences: These derivatives contain a beta-lactam (azetidinone) ring with a reactive carbonyl group, unlike the non-carbonyl azetidine core of the target compound.

- Synthesis : Prepared via condensation with aromatic aldehydes and chloracetyl chloride, highlighting the role of substituents in modulating reactivity.

- Biological Relevance: Beta-lactams are known for antibacterial activity, suggesting that the target compound’s sulfonyl group might similarly enhance interactions with microbial targets.

1-[(4-Chlorophenyl)sulfonyl]-L-Proline

Key Compound: 1-[(4-Chlorophenyl)sulfonyl]-L-proline (C₁₁H₁₂ClNO₄S) .

- Structural Differences : Features a five-membered pyrrolidine (proline) ring with a carboxylic acid group, reducing ring strain compared to azetidine.

- Stereochemistry: The L-proline configuration introduces chirality, which could lead to divergent biological activity compared to the non-chiral azetidine derivative.

Imidazolidine-2,4-dione Derivatives

Key Compound : 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione .

- Structural Differences : Contains a five-membered imidazolidine dione core with fluorophenyl and methyl substituents.

- Crystal structure data (e.g., bond lengths: C24–C25 = 1.537 Å, torsion angles up to −177.93°) suggest conformational rigidity, contrasting with azetidine’s flexibility .

Piperidine-Based Sulfonyl Compounds

Key Compound: {1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid (C₁₃H₁₆ClNO₄S) .

- Structural Differences : A six-membered piperidine ring with an acetic acid side chain.

- Functional Impact : The acetic acid group improves solubility and enables salt formation, advantageous for drug formulation. The larger piperidine ring offers reduced steric strain and conformational flexibility compared to azetidine.

Oxadiazole-Containing Sulfonamides

Key Compounds : 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides .

- Structural Differences: Incorporate a 1,3,4-oxadiazole ring, known for metabolic stability and electron-withdrawing properties.

- Biological Activity : Exhibited moderate to high activity against acetylcholinesterase (AChE), suggesting that the target compound’s sulfonyl group might similarly target neurological enzymes.

Quinolone-Piperazine Derivatives

Key Compounds: N-nicotinoyl-1-ethyl-6-fluoro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates .

- Structural Differences: Feature a quinolone core with a basic piperazine substituent.

- Biological Activity : Demonstrated potent antibacterial activity (MIC: 0.19–0.37 μg/mL against E. coli), highlighting the role of nitrogen-containing rings in enhancing antimicrobial efficacy.

Data Tables

Table 1: Structural and Functional Comparison

| Compound Type | Core Structure | Key Substituents | Notable Properties |

|---|---|---|---|

| Target Azetidine Derivative | Azetidine | 4-Chlorophenyl sulfonyl | Compact, strained, neutral |

| Azetidinone Derivatives | Beta-lactam | Aromatic sulfonamides | Reactive carbonyl, antibacterial |

| L-Proline Derivative | Pyrrolidine | 4-Chlorophenyl sulfonyl, COOH | Chiral, hydrophilic |

| Imidazolidine Dione | Imidazolidine | 4-Chloro/4-fluoro-phenyl, methyl | Hydrogen-bonding, rigid |

| Piperidine Derivative | Piperidine | 4-Chlorophenyl sulfonyl, acetic acid | Flexible, ionizable |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-((4-chlorophenyl)sulfonyl)azetidine, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via multi-step reactions. For example, ethyl piperidin-4-carboxylate can be sulfonylated using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Intermediates are characterized using infrared spectroscopy (IR) for functional group analysis (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) and nuclear magnetic resonance (¹H/¹³C-NMR) to confirm regioselectivity and purity .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include bond angles (e.g., C–S–O angles ~106–108°) and torsional angles (e.g., azetidine ring puckering). For example, a study reported a mean C–C bond length of 1.54 Å and an R factor of 0.037, confirming structural accuracy .

Q. What are the critical structural features influencing reactivity?

- Key Features :

- The sulfonyl group (-SO₂-) acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position of the chlorophenyl ring.

- The azetidine ring’s strain (90° bond angles) enhances nucleophilic ring-opening reactions under acidic conditions .

Q. What safety protocols are recommended for handling this compound?

- Guidelines : Toxicity studies indicate mutagenic potential at 25 µmol/L in human lymphocytes. Use fume hoods to avoid inhalation, and employ personal protective equipment (PPE) due to risks of NOx/SOx/Cl⁻ emissions upon decomposition .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound derivatives?

- Optimization Strategies :

- Use aprotic polar solvents (e.g., DMF) to stabilize intermediates and reduce side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

- Adjust stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to amine precursor improves yields to >80% .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

- Approach :

- For NMR discrepancies, compare experimental shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)).

- Verify solvent effects (e.g., DMSO-d6 vs. CDCl₃) on chemical shifts.

- Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What computational methods predict the compound’s binding affinity for biological targets?

- Protocol :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., cyclooxygenase-2).

- Apply molecular dynamics simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories.

- Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. What mechanisms underlie its antibacterial activity in microbial growth assays?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.